molecular formula C11H16O2 B1385823 [3-(2-Methylpropoxy)phenyl]methanol CAS No. 1021064-15-2

[3-(2-Methylpropoxy)phenyl]methanol

Cat. No.: B1385823
CAS No.: 1021064-15-2
M. Wt: 180.24 g/mol
InChI Key: KIDCMLHBHOYZFM-UHFFFAOYSA-N
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Description

[3-(2-Methylpropoxy)phenyl]methanol: is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 2-methylpropoxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylpropoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzyl alcohol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methylpropoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with acyl chlorides can yield esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: [3-(2-Methylpropoxy)phenyl]methanal (aldehyde) or [3-(2-Methylpropoxy)phenyl]methanoic acid (carboxylic acid).

    Reduction: [3-(2-Methylpropoxy)phenyl]methane.

    Substitution: [3-(2-Methylpropoxy)phenyl]methyl esters.

Scientific Research Applications

Chemistry: [3-(2-Methylpropoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a probe to investigate the interactions between small molecules and biological macromolecules.

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of customized materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(2-Methylpropoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

  • [3-(2-Ethylpropoxy)phenyl]methanol
  • [3-(2-Propylpropoxy)phenyl]methanol
  • [3-(2-Butylpropoxy)phenyl]methanol

Comparison: Compared to its analogs, [3-(2-Methylpropoxy)phenyl]methanol has a unique methyl group on the propoxy chain, which can influence its reactivity and interactions with other molecules. This structural difference may result in distinct physical and chemical properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

[3-(2-methylpropoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)8-13-11-5-3-4-10(6-11)7-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDCMLHBHOYZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651499
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021064-15-2
Record name [3-(2-Methylpropoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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